molecular formula C23H19N3O2 B3125220 N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide CAS No. 321835-38-5

N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide

Cat. No.: B3125220
CAS No.: 321835-38-5
M. Wt: 369.4 g/mol
InChI Key: ZCKLOPKGPLXFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide is a complex organic compound with a unique structure that includes a phthalazinone core, a benzyl group, and an acetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide typically involves the condensation of phthalazinone derivatives with benzylamine and acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted acetamides and benzyl derivatives .

Scientific Research Applications

N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-21(24-15-17-9-3-1-4-10-17)16-26-23(28)20-14-8-7-13-19(20)22(25-26)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKLOPKGPLXFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1N NaOH (4.5 mmol) is added to 1-hydroxy-4-phenyl-phthalazine (1 g, 4.5 mmol) in ethanol (20 ml). After 15 minutes, N-benzyl bromoacetamide (1.32 g, 4.5 mmol) is added, the reaction mixture is diluted with ethanol (20 ml) and is stirred overnight. Filtration followed by washing with ethanol (50 ml) and then with water (50 ml) yields the title compound (0.67 g). (R1=benzyl, R2=phenyl, A=benzene, Y1=—CH2—C(O)—NH—, m=0, p=0).
Name
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.